4-羟基-17β-雌二醇-16,16,17-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrene derivatives, structurally related to (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, involves complex aromatization processes and multi-stage syntheses from naphthalene or tetralones through methods such as the Stobbe condensation. These syntheses often aim to introduce specific functional groups, like ketones, through targeted synthetic pathways, providing insight into the chemical manipulation of similar compounds (Coombs, 1966); (Coombs, 1999).

Molecular Structure Analysis

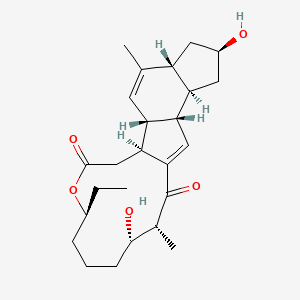

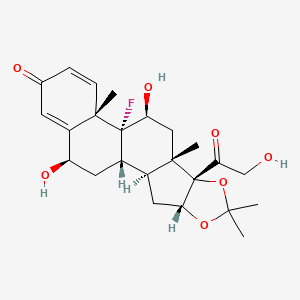

The molecular structure of cyclopenta[a]phenanthrene derivatives, including (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is characterized by complex polycyclic frameworks. X-ray structural studies and molecular orbital calculations on similar compounds reveal slight deviations from planarity, influenced by substituents that induce strain or deformation in the molecular framework, impacting their chemical reactivity and potential biological activity (Clayton et al., 1983).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including aromatization, which can be influenced by the presence of specific functional groups and structural features. The reactivity of these compounds, particularly in the context of their carcinogenic potential, has been studied through the synthesis of metabolites and analogues, highlighting the significance of structural modifications on their chemical behavior and interaction with biological systems (Coombs et al., 1993).

Physical Properties Analysis

The physical properties of cyclopenta[a]phenanthrene derivatives are largely determined by their molecular structure. These compounds exhibit unique characteristics, such as solubility and crystallinity, which are critical for their chemical and biological applications. The detailed analysis of these properties requires specific experimental data, which was not directly found in the literature but is crucial for understanding the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of cyclopenta[a]phenanthrene derivatives, are influenced by their complex polycyclic structures. Studies on similar compounds provide insights into their chemoselective synthesis and potential biological activities, highlighting the role of specific substituents and structural modifications in determining their chemical properties (Malviya et al., 2006).

科学研究应用

抗氧化能力

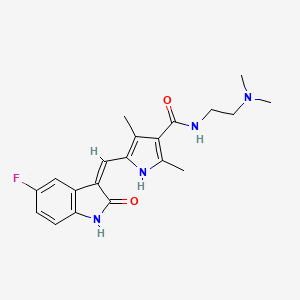

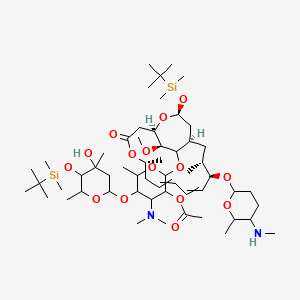

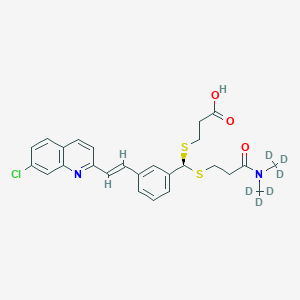

17β-雌二醇及其相关多环酚的抗氧化能力已得到充分证实 {svg_1}. 这种特性是这些类型物质能够保护神经元免受氧化应激的有害后果的复杂事件的重要组成部分 {svg_2}.

神经保护策略

定量构效关系 (QSAR) 研究已开展,以将这些化合物的分子结构和性质与其抑制脂质过氧化 (氧化应激的指标) 的能力相关联 {svg_3}. 这项研究有助于开发针对氧化应激相关神经退行性疾病的治疗方法 {svg_4}.

脂质过氧化抑制

在通过检测硫代巴比妥酸反应物质的测定法测量的过程中,抑制大鼠脑匀浆中 Fe 3+ 诱导的脂质过氧化与这些化合物的各种分子描述符相关 {svg_5}.

设计新型酚类抗氧化剂

几个 QSAR 方程已被验证为潜在有用的探索工具,用于识别或设计包含 17β-雌二醇结构骨架的新型酚类抗氧化剂 {svg_6}.

废水中的生物降解

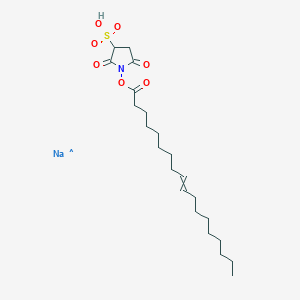

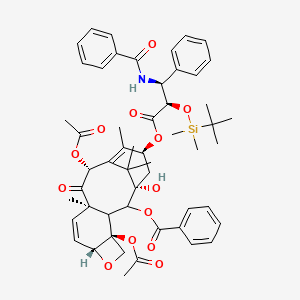

微生物酶被认为是去除环境中 E2 残留的有效策略之一,具有巨大潜力 {svg_7}. 一项研究表达并纯化了来自微球菌属的 17β-雌二醇降解酶。 MZT7,发现它可以修复合成畜禽废水中的 E2 污染 {svg_8}.

E2 降解的分子过程

对来自微球菌属的 17β-雌二醇降解酶的研究。 MZT7 为 E2 降解的分子过程提供了新的视角 {svg_9}.

作用机制

Target of Action

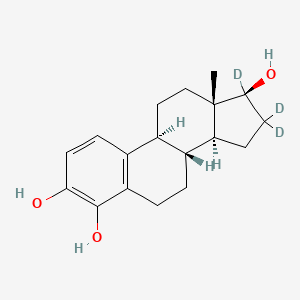

The primary target of 4-Hydroxy-17beta-estradiol-16,16,17-d5, also known as DTXSID70857765 or (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is the Estrogen Receptor . This receptor plays a crucial role in mediating the effects of estrogen, a key hormone in the regulation of various physiological processes.

Mode of Action

4-Hydroxy-17beta-estradiol-16,16,17-d5 interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZFCKXEVSGWGS-WPSCEDOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857765 |

Source

|

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221093-38-5 |

Source

|

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)